molecular formula C19H22FN3O4 B162365 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- CAS No. 127294-64-8

3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-

Cat. No. B162365
M. Wt: 375.4 g/mol
InChI Key: RWZYKNVFWKZWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051509

Procedure details

A mixture of 7-(3-aminopiperidin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.21 g) obtained as described in Example 1(b), sodium methoxide (1.2 g) and dimethylsulfoxide (40 ml) was stirred for 2 hours at 120°-140° C. The reaction mixture was concentrated in vacuum and water was added to the residue. Neutralization of the mixture with 1N hydrochloric acid followed by evaporation of the solvent and purification by silica gel column chromatography (chloroform:methanol:ammonium hydroxide=100:30:5) gave 7-(3-aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylic acid. The physical properties of this product wereidentical with those of the compound obtained in Example 6.
Name
7-(3-aminopiperidin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:8]2[C:17](F)=[C:16]3[C:11]([C:12](=[O:25])[C:13]([C:22]([OH:24])=[O:23])=[CH:14][N:15]3[CH:19]3[CH2:21][CH2:20]3)=[CH:10][C:9]=2[F:26])[CH2:3]1.[CH3:27][O-:28].[Na+]>CS(C)=O>[NH2:1][CH:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:8]2[C:17]([O:28][CH3:27])=[C:16]3[C:11]([C:12](=[O:25])[C:13]([C:22]([OH:24])=[O:23])=[CH:14][N:15]3[CH:19]3[CH2:20][CH2:21]3)=[CH:10][C:9]=2[F:26])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
7-(3-aminopiperidin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
1.21 g
Type
reactant
Smiles
NC1CN(CCC1)C1=C(C=C2C(C(=CN(C2=C1F)C1CC1)C(=O)O)=O)F
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 120°-140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuum and water
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
Neutralization of the mixture with 1N hydrochloric acid followed by evaporation of the solvent and purification by silica gel column chromatography (chloroform:methanol:ammonium hydroxide=100:30:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1CN(CCC1)C1=C(C=C2C(C(=CN(C2=C1OC)C1CC1)C(=O)O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.